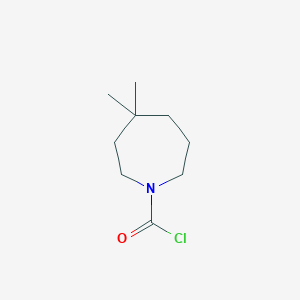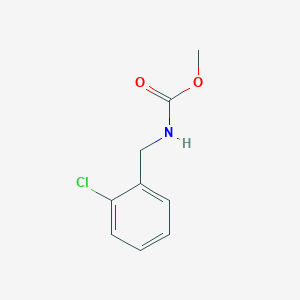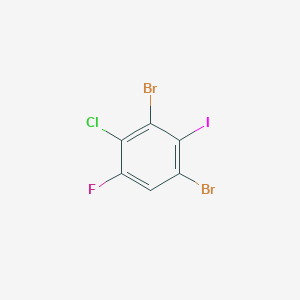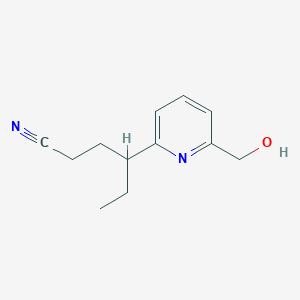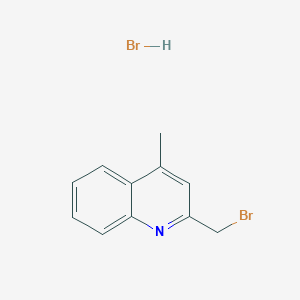![molecular formula C55H51Au3F3O4P3S+3 B13090981 Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate is a gold(I) complex that features three gold atoms coordinated to triphenylphosphine ligands and an oxonium ion. This compound is known for its unique structural properties and its applications in various fields, including catalysis and antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate typically involves the reaction of gold(I) chloride with triphenylphosphine in the presence of an oxidizing agent. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature and atmospheric conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive gold compounds and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The gold(I) centers can be oxidized to gold(III) under specific conditions.
Reduction: The compound can be reduced back to gold(I) from gold(III).
Substitution: Ligand exchange reactions where triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve the use of other phosphine ligands or nitrogen-based ligands under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .
Scientific Research Applications
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including propargyl Claisen rearrangements.
Antiviral Research: The compound has shown promising antiviral activity against viruses such as the Chikungunya virus.
Anticancer Research: Gold(I) complexes, including this compound, are being explored for their potential anticancer properties.
Material Science: The unique properties of gold complexes make them useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate involves its interaction with molecular targets such as proteins and nucleic acids. In antiviral research, the compound binds to double-stranded RNA, an essential biomolecule for viral replication, thereby inhibiting the replication process . In catalysis, the gold centers facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .
Comparison with Similar Compounds
Similar Compounds
- Oxotris[(triphenylphosphine)gold] tetrafluoroborate
- (Triphenylphosphine)gold(I) trifluoroacetate
- (Triphenylphosphine)gold(I) trichlorothioacetate
Uniqueness
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate is unique due to its specific coordination environment and the presence of three gold atoms. This structure imparts distinct reactivity and stability compared to other gold(I) complexes. Its ability to act as a catalyst in a variety of reactions and its potent antiviral activity further distinguish it from similar compounds .
Properties
Molecular Formula |
C55H51Au3F3O4P3S+3 |
|---|---|
Molecular Weight |
1548.9 g/mol |
IUPAC Name |
oxidanium;gold;trifluoromethanesulfonate;triphenylphosphanium |
InChI |
InChI=1S/3C18H15P.CHF3O3S.3Au.H2O/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7;;;;/h3*1-15H;(H,5,6,7);;;;1H2/p+3 |
InChI Key |
UEBWEMYDDQSBIB-UHFFFAOYSA-Q |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[OH3+].[Au].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


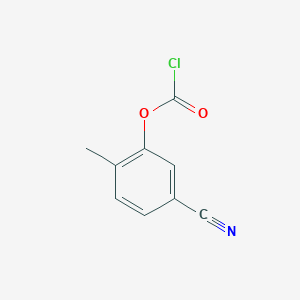
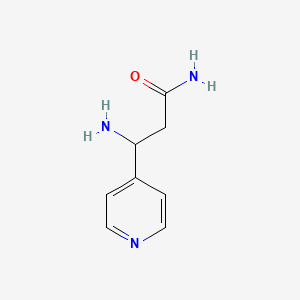
![tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B13090919.png)
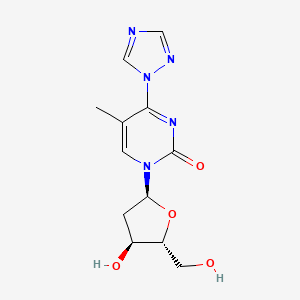
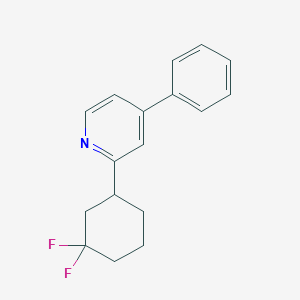
![3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13090933.png)
